REACTION_CXSMILES
|
[C:1]([CH:4]1[N:9](N=O)[CH2:8][C:7]2[S:12][CH:13]=[CH:14][C:6]=2[CH:5]1O)([OH:3])=[O:2].[OH-].[Na+]>C(O)C>[C:1]([C:4]1[CH:5]=[C:6]2[CH:14]=[CH:13][S:12][C:7]2=[CH:8][N:9]=1)([OH:3])=[O:2] |f:1.2|
|
Name
|
nitroso
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1C(C2=C(CN1N=O)SC=C2)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with ether, after which it is dried
|
Type
|
ADDITION
|
Details
|
The resulting sodium salt (M.p.=260° C.; 4.7 g; 60%) is treated with 23 cc (1 equivalent) N hydrochloric acid
|
Type
|
DISSOLUTION
|
Details
|
to dissolve at first and then
|
Type
|
CUSTOM
|
Details
|
It is directly recrystallized
|
Type
|
ADDITION
|
Details
|
after addition of 27 cc water
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C2C(=CN1)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |